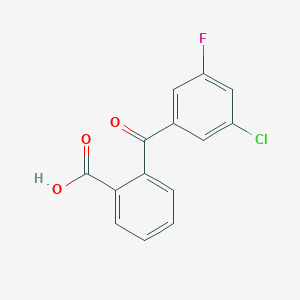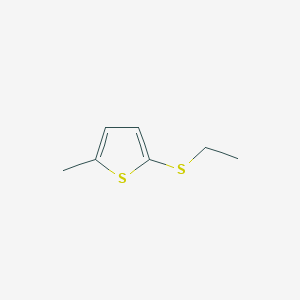
3'-Fluoro-4'-n-pentoxy-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on the aromatic ring, along with a pentoxy group. It is a clear, pale liquid with a molecular weight of approximately 278.25 g/mol . The compound’s structure imparts significant stability and reactivity, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the introduction of the fluoro and trifluoromethyl groups onto an acetophenone backbone. One common method includes the Friedel-Crafts acylation of a fluorinated benzene derivative with a pentoxy-substituted acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to achieve the desired purity levels for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluoro substituent.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the fluoro and pentoxy substituents.
4’-Fluoroacetophenone: Contains a fluoro group but lacks the trifluoromethyl and pentoxy groups.
4’-n-Pentoxyacetophenone: Contains the pentoxy group but lacks the fluoro and trifluoromethyl groups.
Uniqueness: 3’-Fluoro-4’-n-pentoxy-2,2,2-trifluoroacetophenone is unique due to the combination of its trifluoromethyl, fluoro, and pentoxy groups. This combination imparts distinct chemical properties, such as increased stability, reactivity, and lipophilicity, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-pentoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-6-5-9(8-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOFREOVBCUDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992051.png)

![3-[4-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7992091.png)






